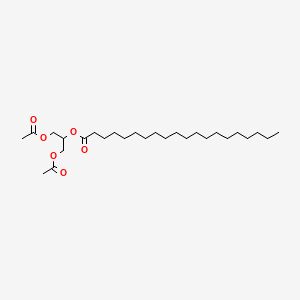
1,3-Diacetyloxypropan-2-yl icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Diacetyloxypropan-2-yl icosanoate is a useful research compound. Its molecular formula is C27H50O6 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3-Diacetyloxypropan-2-yl icosanoate is a compound derived from the fatty acid icosanoic acid (also known as eicosanoic acid) and is part of a broader class of esters that exhibit various biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the context of anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C27H50O6
- CAS Number : 55429-68-0
The compound is characterized by its ester functional groups, which play a crucial role in its biological activity. The presence of acetyloxy groups contributes to its solubility and interaction with biological membranes.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that fatty acid esters can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study highlighted that certain fatty acid derivatives can suppress the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting a potential mechanism for their anti-inflammatory action .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Fatty acid esters are known to disrupt microbial membranes, leading to cell lysis. Studies have demonstrated that compounds with similar structures possess activity against a range of bacteria and fungi. For example, an investigation into the antimicrobial efficacy of fatty acid esters found that they exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans .
Case Studies
- Study on Alchornea laxiflora : A systematic review on the phytochemical constituents of Alchornea laxiflora, which contains this compound among other compounds, reported various traditional uses including treatment for inflammatory conditions and infections. The review emphasized the need for further research into the specific biological activities of isolated compounds from this plant .
- Larvicidal Activity : Another study focused on the larvicidal properties of related compounds against Aedes aegypti, a vector for several viral diseases. The findings suggested that certain fatty acid derivatives could serve as potential eco-friendly insecticides, underscoring the relevance of structural components in determining biological activity .
Data Table: Summary of Biological Activities
Properties
CAS No. |
55429-68-0 |
|---|---|
Molecular Formula |
C27H50O6 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl icosanoate |
InChI |
InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-26(22-31-24(2)28)23-32-25(3)29/h26H,4-23H2,1-3H3 |
InChI Key |
LJFXWMKIYBPHON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















